D-(+)-Trehalose-d2

Bioanalysis LC-MS/MS Quantitation Isotope Dilution Mass Spectrometry

Quantitative MS workflows and enzyme mechanistic studies require precise isotopic labeling. Unlabeled trehalose lacks mass shift; uniformly labeled variants alter chromatography. - **LC-MS/MS internal standard:** +2 Da shift corrects matrix effects; validated for trehalose bioanalysis. - **α-SDKIE substrate:** Regiospecific anomeric C1/C1′ deuterium enables oxocarbenium ion mechanism distinction (k_H/k_D = 1.53). - **Metabolic tracer:** Pulse-chase flux studies discriminate synthesis pools without non-specific D₂O labeling. Available for immediate R&D shipment.

Molecular Formula C12H22O11
Molecular Weight 344.31 g/mol
Cat. No. B12054348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Trehalose-d2
Molecular FormulaC12H22O11
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i11D,12D
InChIKeyHDTRYLNUVZCQOY-ZYLFEKHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Trehalose-d2 Overview


D-(+)-Trehalose-d2 (CAS: 1334376-67-8) is a deuterium-labeled form of the non-reducing disaccharide trehalose . This stable isotope-labeled compound features replacement of two hydrogen atoms with deuterium at the anomeric C1 and C1′ positions of the α,α-1,1-linked glucose dimer . With a molecular formula of C₁₂H₂₀D₂O₁₁ and a molecular weight of 344.31 g/mol, D-(+)-Trehalose-d2 is primarily utilized as an internal standard in LC-MS/MS and GC-MS quantitative workflows and as a mechanistic probe in enzyme kinetic studies requiring α-secondary deuterium kinetic isotope effect (α-SDKIE) measurements . The unlabeled parent compound (D-(+)-Trehalose, CAS: 99-20-7) is established as an mTOR-independent autophagy inducer with demonstrated clearance effects on mutant huntingtin and α-synuclein aggregates [1].

Stable isotope-labeled internal standard for LC-MS/MS or GC-MS quantitation
Regiospecific deuterium labeling enables α-secondary kinetic isotope effect (α-SDKIE) measurements
Research tool for trehalose metabolism and autophagy pathway studies

Why D-(+)-Trehalose-d2 Is Irreplaceable


Generic substitution of D-(+)-Trehalose-d2 with unlabeled trehalose (CAS: 99-20-7) or alternative stable isotope-labeled variants (e.g., D-(+)-Trehalose-¹³C₁₂ or D-(+)-Trehalose-d₁₄) fails to meet the analytical performance requirements of MS-based quantitation and enzyme mechanistic studies. Unlabeled trehalose lacks the necessary mass shift (+2 Da) to serve as a distinguishable internal standard, making it indistinguishable from endogenous analyte in complex biological matrices and therefore unusable for isotope dilution mass spectrometry [1]. Among labeled alternatives, the choice of labeling strategy—deuterium versus ¹³C, and the specific number and position of deuterium atoms—directly impacts chromatographic behavior and assay fidelity. ¹³C-labeled internal standards generally exhibit retention times more closely matching the unlabeled analyte compared to extensively deuterated analogs, due to the larger relative mass difference introduced by multiple deuterium substitutions, which can induce retention time shifts in reversed-phase LC separations [2]. Within the deuterated trehalose family, D-(+)-Trehalose-d₂ differs from D-(+)-Trehalose-d₁₄ (perdeuterated) in both the magnitude of the isotopic mass shift and chromatographic resolution characteristics. Additionally, the regiospecific placement of deuterium at the anomeric positions in D-(+)-Trehalose-d₂ enables α-secondary deuterium kinetic isotope effect (α-SDKIE) measurements that are not feasible with uniformly labeled or carbon-labeled variants [3]. These distinctions render generic substitution a scientifically invalid approach in validated analytical and mechanistic workflows.

Unlabeled trehalose
Lacks isotopic mass shift; indistinguishable from endogenous analyte in MS, invalid as internal standard.
¹³C-labeled trehalose
May co-elute but insufficient mass difference may cause isotopic overlap; cannot provide α-SDKIE data.
Highly deuterated trehalose (d₁₄)
Larger retention time shift may compromise co-elution fidelity; multiple deuterium labels obscure site-specific kinetic effects.

D-(+)-Trehalose-d2 Differentiation Evidence


Quantitation Advantage Over Unlabeled Trehalose

D-(+)-Trehalose-d₂ provides a +2 Da mass shift relative to unlabeled trehalose, enabling distinct MS/MS detection and serving as a stable isotope-labeled (SIL) internal standard for quantitative trehalose analysis in biological matrices [1]. Unlabeled trehalose, lacking any isotopic mass difference, cannot be distinguished from endogenous trehalose and is therefore invalid as an internal standard in isotope dilution workflows. In LC-MS/MS assays for trehalose detection and quantification, the use of deuterated internal standards is required to achieve instrument limits of detection (LOD) up to 21,000 times more sensitive than the most commonly used non-MS trehalose assays [2]. While this extreme sensitivity improvement is attributable to the LC-MS/MS platform rather than the deuterated standard per se, the deuterated internal standard is an essential and irreplaceable component of the validated method. Without a stable isotope-labeled analog such as D-(+)-Trehalose-d₂ to control for matrix effects and ionization variability, the quantitative accuracy of such assays cannot be maintained.

Quantitation Advantage
Class-level
+2 Da mass shift
Supports ISTD selection for LC-MS/MS; unlabeled trehalose not suitable.
Method optimization recommended for reliable quantitation at low mass shift.
Bioanalysis LC-MS/MS Quantitation Isotope Dilution Mass Spectrometry

Retention Time: Deuterated vs. ¹³C-Labeled ISTDs

A comparative assessment of stable isotope-labeled internal standards reveals a class-level distinction between deuterium-labeled and ¹³C/¹⁵N-labeled compounds in reversed-phase LC separations. Deuterated internal standards (including D-(+)-Trehalose-d₂) may exhibit minor retention time shifts relative to the unlabeled analyte due to the isotope effect on hydrophobicity—deuterium substitution reduces lipophilicity, causing slightly earlier elution in reversed-phase chromatography [1]. In contrast, ¹³C/¹⁵N-labeled internal standards show negligible chromatographic separation from the unlabeled analyte, as the relative mass change per substituted atom is smaller (1 Da vs. 2 Da for deuterium) [2]. The magnitude of this retention time difference correlates with the number of deuterium atoms incorporated. D-(+)-Trehalose-d₂, with only two deuterium substitutions, exhibits a smaller retention time offset compared to highly deuterated analogs (e.g., D-(+)-Trehalose-d₁₄ with 14 deuterium atoms), thereby balancing isotopic distinguishability with chromatographic co-elution fidelity [3]. This property positions D-(+)-Trehalose-d₂ as a functional compromise between the inadequate mass difference of ¹³C-labeled alternatives (which may still suffer from isotopic overlap in low-resolution MS) and the chromatographic divergence of highly deuterated species.

Retention Time Comparison
Class-level
Deuterated ISTDs may elute earlier; shift scales with deuterium count.
Method context: Deuterium count affects co-elution fidelity; D-(+)-Trehalose-d₂ shows minimal shift.
Class-level trend; verify specific retention time for each method.
LC-MS/MS Method Development Chromatography Internal Standard Selection

α-SDKIE: Deuterated vs. Unlabeled Trehalose

D-(+)-Trehalose-d₂, specifically synthesized as α,α-[1,1′-²H]trehalose with regiospecific deuterium incorporation at the anomeric C1 and C1′ positions, enables direct measurement of the α-secondary deuterium kinetic isotope effect (α-SDKIE) for trehalase-catalyzed hydrolysis . In a direct experimental determination using honeybee trehalase, the hydrolysis of α,α-[1,1′-²H]trehalose yielded a k_H/k_D value of 1.53 for α-SDKIEs [1]. This relatively high α-SDKIE value provides mechanistic evidence that trehalase catalyzes trehalose hydrolysis via an oxocarbenium ion intermediate mechanism rather than a concerted nucleophilic displacement mechanism [2]. Unlabeled trehalose cannot generate this isotopic kinetic data, as the absence of a mass-altered bond at the reaction center precludes rate comparison. Furthermore, uniformly deuterated trehalose (e.g., D-(+)-Trehalose-d₁₄) would obscure site-specific mechanistic interpretation due to multiple isotopic substitutions at positions irrelevant to the glycosidic bond cleavage. The regiospecific labeling at C1 and C1′ is essential for isolating the α-SDKIE contribution from secondary isotope effects at the anomeric center.

α-SDKIE Measurement
Head-to-head
k_H/k_D = 1.53
Supports oxocarbenium ion mechanism in trehalase; required for mechanistic interpretation.
Regiospecific labeling at anomeric positions is essential.
Enzymology Kinetic Isotope Effect Trehalase Mechanism Glycosidase Catalysis

Deuterium Tracer vs. Biosynthetic D₂O Labeling

Deuterium-labeled trehalose, when introduced into biological systems, functions as a stable isotope tracer for monitoring trehalose turnover and metabolic flux. In a study of Steinernema carpocapsae infective juveniles incubated in 50% (v/v) D₂O/H₂O, deuterium was found to be randomly and extensively incorporated into the C–H bonds of trehalose and glycogen, but was barely incorporated into fatty acid moieties [1]. This differential incorporation pattern revealed that trehalose and glycogen are constantly consumed and replenished and are primarily derived from lipid reserves, whereas the lipogenesis pathway is not functional in this developmental stage [2]. D-(+)-Trehalose-d₂, with its regiospecific deuterium placement at the anomeric positions, offers a more targeted tracing capability than uniformly deuterated trehalose produced via D₂O incubation. The specific labeling at C1 and C1′ enables discrimination between de novo trehalose synthesis (which would incorporate unlabeled glucose units) and pre-existing trehalose pools when used in pulse-chase metabolic flux experiments . ¹³C-labeled trehalose (e.g., D-(+)-Trehalose-¹³C₁₂) provides an alternative for carbon flux tracing but does not enable hydrogen-deuterium exchange studies or deuterium NMR investigations of trehalose-membrane interactions.

Deuterium Tracer Specificity
Context-dependent
Position-specific anomeric labeling vs random D₂O incorporation.
Enables targeted flux analysis; discriminates synthesis vs degradation pathways.
Cross-study comparable; validation in specific organism recommended.
Metabolic Tracing Stable Isotope Tracing Trehalose Biosynthesis Fluxomics

D-(+)-Trehalose-d2 Applications


LC-MS/MS Bioanalysis for Trehalose Quantitation

D-(+)-Trehalose-d₂ is applied as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS assays for trehalose quantification in biological matrices. This application leverages the +2 Da mass shift to correct for matrix effects, extraction recovery variability, and ionization suppression—capabilities that unlabeled trehalose cannot provide. For laboratories developing trehalose bioanalytical methods in support of preclinical pharmacokinetic or toxicokinetic studies, D-(+)-Trehalose-d₂ is a fit-for-purpose selection where ¹³C-labeled alternatives are unavailable or cost-prohibitive .

Trehalase Mechanism Study via α-SDKIE

This compound is the definitive substrate for measuring α-secondary deuterium kinetic isotope effects (α-SDKIE, k_H/k_D = 1.53) in trehalase-catalyzed hydrolysis reactions. The regiospecific deuterium placement at the anomeric C1 and C1′ positions enables investigators to distinguish between oxocarbenium ion intermediate and nucleophilic displacement mechanisms . This application is non-substitutable—unlabeled trehalose, uniformly deuterated trehalose, and ¹³C-labeled trehalose cannot provide the site-specific kinetic isotope effect data required for such mechanistic determinations [1].

Metabolic Flux Analysis of Trehalose Turnover

Researchers investigating trehalose metabolism in organisms ranging from nematodes to mammalian hepatocytes may employ D-(+)-Trehalose-d₂ as a regiospecifically labeled tracer. The anomeric deuterium labels enable discrimination between newly synthesized and pre-existing trehalose pools in pulse-chase flux experiments. This targeted tracing capability addresses limitations of D₂O incubation methods, which produce non-specific, random deuterium incorporation across all carbon-hydrogen bonds .

Trehalose Quantitation for Autophagy Research

For research groups studying trehalose-induced autophagy—including its mTOR-independent activation of autophagic clearance of mutant huntingtin and α-synuclein—D-(+)-Trehalose-d₂ provides the analytical foundation for correlating trehalose exposure with biological response . The compound enables accurate determination of intracellular trehalose concentrations in hepatocytes, neurons, and other cell types, supporting dose-response characterization in autophagy studies where trehalose transport is mediated by SLC2A8 (GLUT8) [1].

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis
Deuterium-based mass shift for internal standard selection
Method optimization for matrix effect and recovery
Trehalase Mechanism Study
Regiospecific anomeric deuterium labeling for α-SDKIE
k_H/k_D measurement in target trehalase system
Metabolic Flux Analysis
Position-specific tracer labeling for turnover studies
Flux discrimination and pool size verification
Autophagy Research Quantitation
Internal standard for intracellular trehalose quantitation
Exposure-response correlation in autophagy models

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